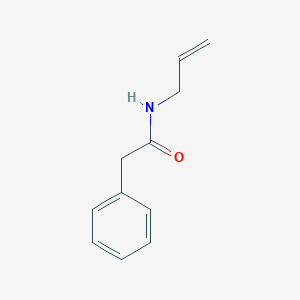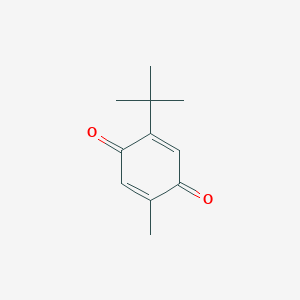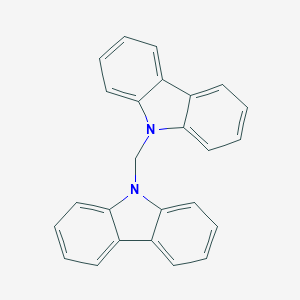
9-(9H-Carbazol-9-ylmethyl)-9H-carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(9H-Carbazol-9-ylmethyl)-9H-carbazole is a polycyclic aromatic hydrocarbon that is widely used in scientific research. This compound is synthesized through various methods and has been found to have many biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 9-(9H-Carbazol-9-ylmethyl)-9H-carbazole is not fully understood. However, it is believed to act as a hole-transporting material in OLEDs and OPVs. It is also believed to have a high electron mobility, which makes it an attractive material for use in organic semiconductors.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 9-(9H-Carbazol-9-ylmethyl)-9H-carbazole. However, it has been found to be non-toxic and biocompatible, making it a promising material for use in biomedical applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 9-(9H-Carbazol-9-ylmethyl)-9H-carbazole in lab experiments is its high purity and stability. It is also a relatively inexpensive material, which makes it accessible to researchers. However, one of the limitations of using this compound is its low solubility in common solvents, which can make it difficult to work with in certain applications.
Zukünftige Richtungen
There are many future directions for the use of 9-(9H-Carbazol-9-ylmethyl)-9H-carbazole in scientific research. One area of future research is the development of new synthesis methods that can improve the yield and purity of the compound. Another area of future research is the exploration of new applications for this compound in the field of organic electronics and semiconductors. Additionally, there is potential for the use of 9-(9H-Carbazol-9-ylmethyl)-9H-carbazole in biomedical applications, such as drug delivery and tissue engineering.
Synthesemethoden
There are various methods of synthesizing 9-(9H-Carbazol-9-ylmethyl)-9H-carbazole. One of the most common methods is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the reaction of 9-bromo-9H-carbazole with 9-(trimethylsilylmethyl)carbazole in the presence of a palladium catalyst and a base. The reaction results in the formation of 9-(9H-Carbazol-9-ylmethyl)-9H-carbazole.
Wissenschaftliche Forschungsanwendungen
9-(9H-Carbazol-9-ylmethyl)-9H-carbazole has many scientific research applications. It is commonly used in the field of organic electronics as a material for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). It has also been found to have potential applications in the field of organic semiconductors.
Eigenschaften
CAS-Nummer |
6510-63-0 |
|---|---|
Produktname |
9-(9H-Carbazol-9-ylmethyl)-9H-carbazole |
Molekularformel |
C25H18N2 |
Molekulargewicht |
346.4 g/mol |
IUPAC-Name |
9-(carbazol-9-ylmethyl)carbazole |
InChI |
InChI=1S/C25H18N2/c1-5-13-22-18(9-1)19-10-2-6-14-23(19)26(22)17-27-24-15-7-3-11-20(24)21-12-4-8-16-25(21)27/h1-16H,17H2 |
InChI-Schlüssel |
ZHENGQSAYATKAZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CN4C5=CC=CC=C5C6=CC=CC=C64 |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CN4C5=CC=CC=C5C6=CC=CC=C64 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,4,5-Triphenyl-1,3-diazabicyclo[3.1.0]hex-3-ene](/img/structure/B189205.png)
![9-Thiabicyclo[3.3.1]non-6-en-2-ol 9,9-dioxide](/img/structure/B189206.png)
![7-Chloro-1-(2-methyl-4-nitrobenzoyl)-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B189208.png)
![4,6-diphenyl-2-[(E)-2-phenylethenyl]pyrimidine](/img/structure/B189209.png)
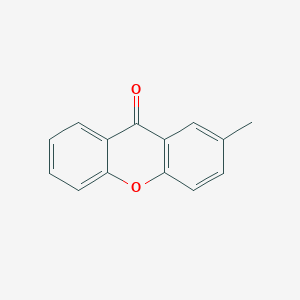
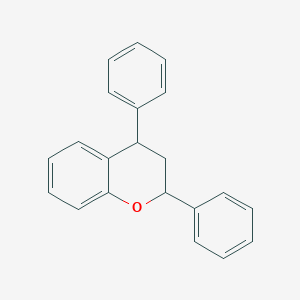


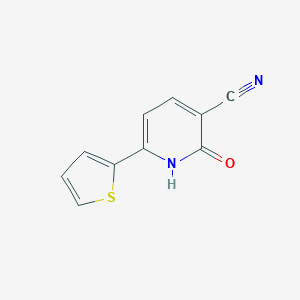
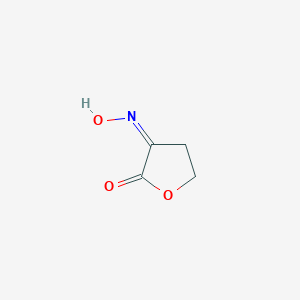
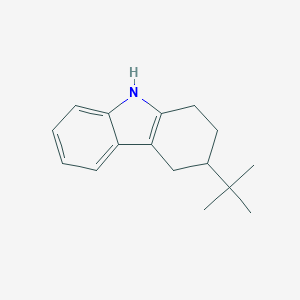
![2-[2-(2-Cyanophenyl)iminohydrazinyl]benzonitrile](/img/structure/B189224.png)
